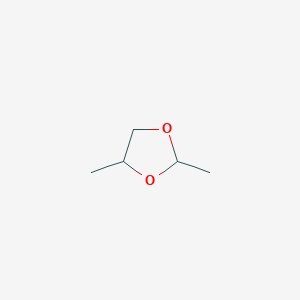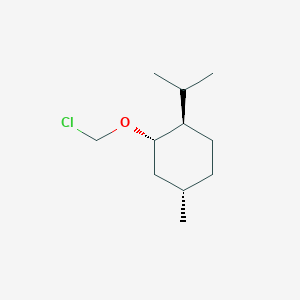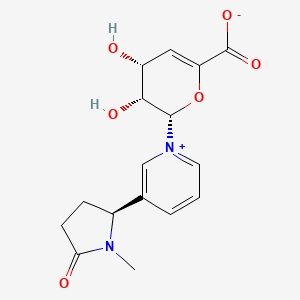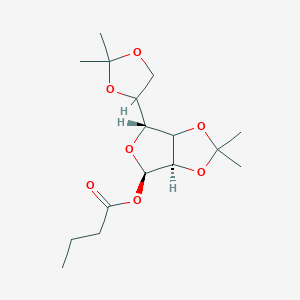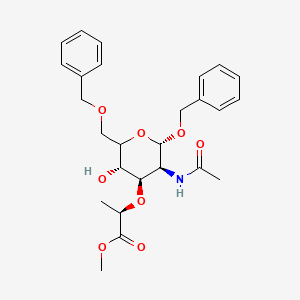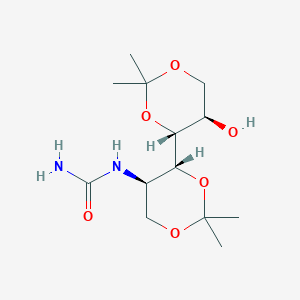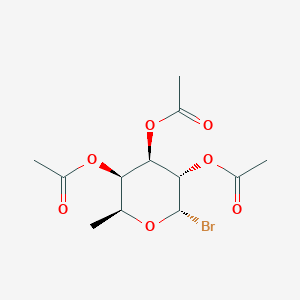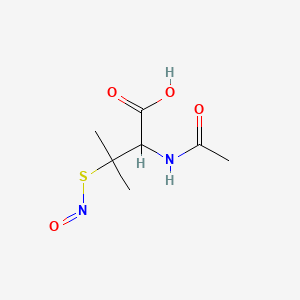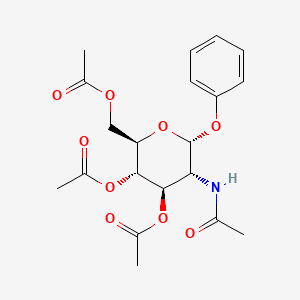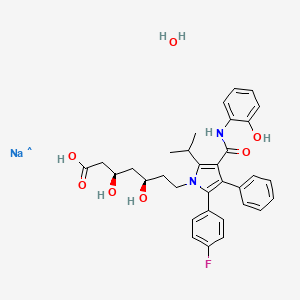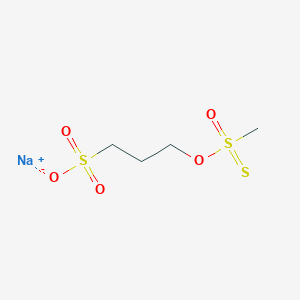
Sodium (3-sulfonatopropyl) methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (3-sulfonatopropyl) methanethiosulfonate, also known as MTSPS, is a negatively charged MTS reagent . It appears as a white solid that is soluble in water, DMSO, or DMF .
Molecular Structure Analysis
The molecular formula of Sodium (3-sulfonatopropyl) methanethiosulfonate is C4H9NaO5S3 . It has a molecular weight of 256.30 .Chemical Reactions Analysis
Sodium (3-sulfonatopropyl) methanethiosulfonate specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and of lactose permease .Physical And Chemical Properties Analysis
Sodium (3-sulfonatopropyl) methanethiosulfonate is a white solid that is soluble in water, DMSO, or DMF . It has a molecular weight of 256.30 .Wissenschaftliche Forschungsanwendungen
Application in Protein Research
Specific Scientific Field
The specific scientific field of application for Sodium (3-sulfonatopropyl) methanethiosulfonate is Protein Research , particularly with membrane proteins .
Summary of the Application
Sodium (3-sulfonatopropyl) methanethiosulfonate is a negatively charged MTS reagent . MTS (methanethiosulfonate) reagents were first developed as powerful tools to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .
Results or Outcomes
The results or outcomes of using Sodium (3-sulfonatopropyl) methanethiosulfonate in protein research would depend on the specific protein and experimental conditions. However, the use of MTS reagents can provide valuable insights into the structure and function of proteins, particularly membrane proteins such as ion channels .
MTS reagents allow useful probing of the structures and function of proteins . They are commonly used in protein research to modify cysteine residues. The thiol group of the cysteine residue reacts with the methanethiosulfonate group of the MTS reagent, resulting in a disulfide bond. This can lead to changes in the protein’s structure and function, which can then be studied .
Eigenschaften
IUPAC Name |
sodium;3-methylsulfonothioyloxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S3.Na/c1-11(5,10)9-3-2-4-12(6,7)8;/h2-4H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQFPJSZUNMKC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3-sulfonatopropyl) methanethiosulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

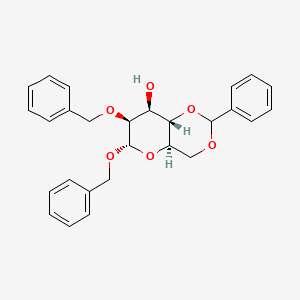
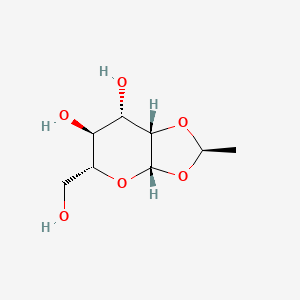
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)
